molecular formula C16H12N2O3S B3020483 N-Benzothiazol-2-yl-4-methyl-phthalamic acid CAS No. 325810-27-3

N-Benzothiazol-2-yl-4-methyl-phthalamic acid

Cat. No. B3020483
CAS RN: 325810-27-3
M. Wt: 312.34
InChI Key: SPAPZNDSAFQDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzothiazol-2-yl-4-methyl-phthalamic acid is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and a phthalimide moiety. The compound has shown promising results in various studies, making it an attractive candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of N-Benzothiazol-2-yl-4-methyl-phthalamic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-Benzothiazol-2-yl-4-methyl-phthalamic acid can reduce the production of inflammatory cytokines and chemokines in cells. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, the compound has been found to have a protective effect on cells by reducing cell death in response to oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-Benzothiazol-2-yl-4-methyl-phthalamic acid in lab experiments is its relatively low cost and availability. The compound is also stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-Benzothiazol-2-yl-4-methyl-phthalamic acid. One potential area of investigation is its potential use in the treatment of inflammatory diseases such as arthritis and colitis. Another area of research could be its potential use in preventing oxidative damage in cells, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential interactions with other molecules in the body.

Synthesis Methods

The synthesis of N-Benzothiazol-2-yl-4-methyl-phthalamic acid involves the reaction of 2-aminobenzothiazole with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

N-Benzothiazol-2-yl-4-methyl-phthalamic acid has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to have antioxidant properties, which could make it useful in preventing oxidative damage to cells.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-8H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAPZNDSAFQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzothiazol-2-yl-4-methyl-phthalamic acid

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